molecular formula C18H19N3O6S2 B3315987 N-{3-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide CAS No. 951901-37-4

N-{3-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide

Cat. No.: B3315987
CAS No.: 951901-37-4
M. Wt: 437.5 g/mol
InChI Key: NXZJNENZEZORRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamido core linked to a phenylacetamide moiety, with a 2-methyl-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl) substituent. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands .

Properties

IUPAC Name

N-[3-[[2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S2/c1-12-10-16(21-18(23)8-9-28(21,24)25)6-7-17(12)29(26,27)20-15-5-3-4-14(11-15)19-13(2)22/h3-7,10-11,20H,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZJNENZEZORRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a multicomponent reaction involving a thiol, an amine, and a carbonyl compound. This reaction is often carried out in the presence of a catalyst such as a Lewis acid.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazolidine derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Acetamide Introduction: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{3-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The thiazolidine ring may also interact with proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Thiazolidinone Derivatives ()

Compounds such as 2-[2-(4-cyanophenyl)-6-substituted-1H-benzimidazol-1-yl]-N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide share the acetamide-thiazolidin backbone but differ in substituents:

Dichlorophenyl Acetamides ()

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide features a dichlorophenyl-thiazol acetamide structure:

  • Key Differences :
    • The dichlorophenyl group increases lipophilicity (logP), whereas the target compound’s methyl and sulfone groups improve aqueous solubility.
    • Crystal packing in dichlorophenyl analogues relies on N–H⋯N hydrogen bonds (R₂²(8) motifs), while the target’s benzenesulfonamido group may enable additional S=O⋯H interactions .

Benzothiazole Acetamides ()

Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide incorporate trifluoromethyl and methoxy groups:

  • Key Differences :
    • Trifluoromethyl groups improve metabolic stability but reduce solubility; the target’s methyl group balances steric effects without significant electronegativity.
    • Methoxy substituents in patent compounds enhance π-π stacking, whereas the target’s trioxo-thiazolidinyl group prioritizes polar interactions .

Sulfonamidoacetamides ()

Bis(azolyl)sulfonamidoacetamides (e.g., compound 5 ) feature sulfamoyl linkages and azole heterocycles:

  • Key Differences :
    • The target compound’s benzenesulfonamido group replaces azole-linked sulfamoyl moieties, simplifying synthesis but retaining sulfonamide bioactivity.
    • Ultrasonication-assisted coupling (used in azolyl derivatives) could optimize the target compound’s synthesis .

Data Table: Structural and Functional Comparison

Property Target Compound Thiazolidinone Derivatives () Dichlorophenyl Acetamide () Benzothiazole Acetamides ()
Core Structure Benzenesulfonamido-phenylacetamide Benzimidazole-thiazolidinone-acetamide Dichlorophenyl-thiazol-acetamide Benzothiazole-methoxyphenyl-acetamide
Key Substituents Trioxo-thiazolidinyl, methyl Cyano, substituted benzimidazole 3,4-Dichlorophenyl Trifluoromethyl, methoxy
Solubility High (sulfone groups) Moderate (cyanophenyl) Low (dichlorophenyl) Moderate (trifluoromethyl)
Bioactivity (Inferred) Enzyme inhibition (sulfonamide pharmacophore) Antimicrobial Ligand coordination Metabolic stability (fluorine effects)

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods in and , using carbodiimide-mediated coupling or DMAP-assisted reactions .
  • Crystallography : Unlike dichlorophenyl analogues (), the target’s trioxo-thiazolidinyl group may stabilize crystal lattices via S=O⋯H bonds rather than N–H⋯N interactions.

Biological Activity

N-{3-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure

The compound is characterized by a thiazolidine ring fused with a sulfonamide and an acetamide group, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial and fungal species. A study demonstrated that certain thiazolidine derivatives had minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against pathogenic microorganisms .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazolidine derivatives. For example, compounds derived from the thiazolidinone scaffold have been tested against multiple cancer cell lines. Notably, one study reported that a related compound exhibited an inhibition rate of 84.19% against leukemia cells and 72.11% against CNS cancer cells . This suggests that the thiazolidine structure may enhance cytotoxicity towards cancer cells.

Case Studies

  • Antimicrobial Efficacy : A series of thiazolidine derivatives were synthesized and tested for their antimicrobial activity. The results showed that compounds with specific substitutions on the thiazolidine ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : In vitro studies conducted by Güzel-Akdemir et al. revealed that derivatives containing the thiazolidine ring demonstrated significant growth inhibition in various cancer cell lines, including non-small cell lung cancer (NSCLC) and melanoma . The study highlighted the potential of these compounds as candidates for further development in cancer therapy.

Data Tables

Biological Activity Compound Cell Line/Pathogen Inhibition (%) MIC (μmol/mL)
Antimicrobial4dVarious BacteriaNot Specified10.7 - 21.4
Anticancer4gMOLT-4 (Leukemia)84.19Not Specified
Anticancer4pSF-295 (CNS Cancer)72.11Not Specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{3-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.